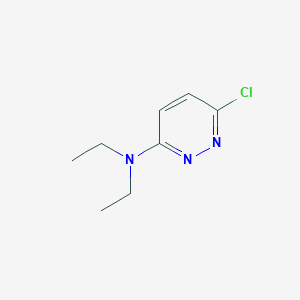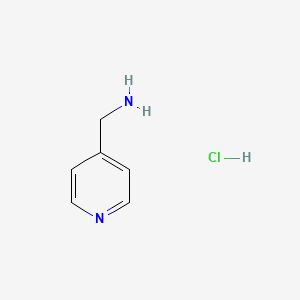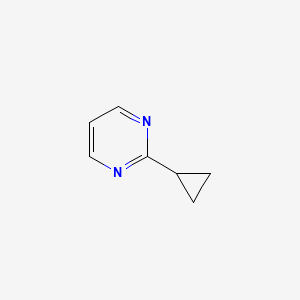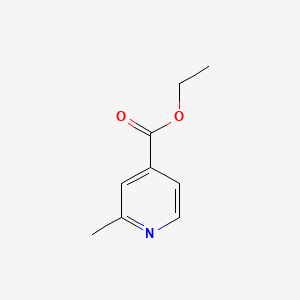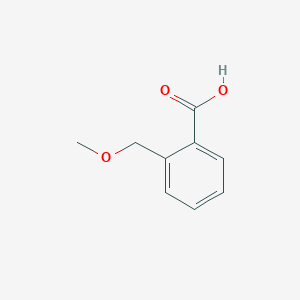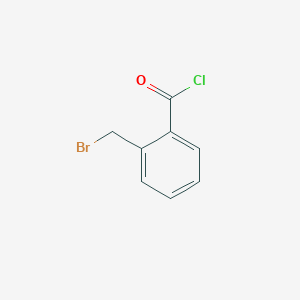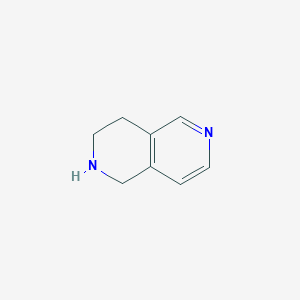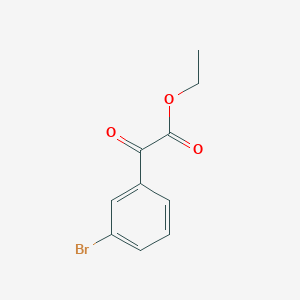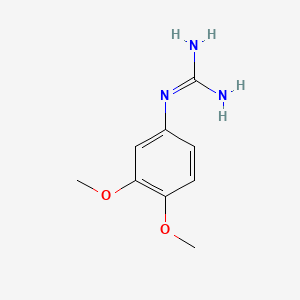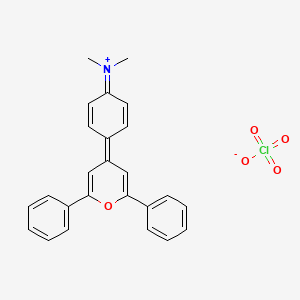
4-(p-Dimethylaminophenyl)-2,6-diphenylpyrylium Perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Dimethylaminophenyl)-2,6-diphenylpyrylium Perchlorate is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a member of the pyrylium family, which are aromatic heterocyclic compounds containing a six-membered ring with one oxygen atom. The presence of the dimethylamino group and the diphenyl groups enhances its reactivity and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Dimethylaminophenyl)-2,6-diphenylpyrylium Perchlorate typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a strong acid, such as perchloric acid. The reaction proceeds through a condensation mechanism, forming the pyrylium ring structure. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, concentration, and reaction time, to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(p-Dimethylaminophenyl)-2,6-diphenylpyrylium Perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyrylium ring into a dihydropyran structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydropyran derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted pyrylium compounds.
Scientific Research Applications
4-(p-Dimethylaminophenyl)-2,6-diphenylpyrylium Perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(p-Dimethylaminophenyl)-2,6-diphenylpyrylium Perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Dimethylamino)phenyl)-2,6-diphenylthiopyrylium perchlorate: A similar compound with a sulfur atom replacing the oxygen in the pyrylium ring.
4-(4-(Dimethylamino)phenyl)-2,6-diphenylpyranylium perchlorate: Another related compound with slight structural variations.
Uniqueness
4-(p-Dimethylaminophenyl)-2,6-diphenylpyrylium Perchlorate is unique due to its specific structural features, such as the presence of the dimethylamino group and the diphenyl groups, which enhance its reactivity and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C25H22ClNO5 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
[4-(2,6-diphenylpyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C25H22NO.ClHO4/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OIEKYRGRMKNGHK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=C1C=CC(=C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


